molecular formula C22H28N2O3S B4115145 4-[3-oxo-3-(piperidin-1-yl)propyl]-N-(1-phenylethyl)benzenesulfonamide

4-[3-oxo-3-(piperidin-1-yl)propyl]-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B4115145
M. Wt: 400.5 g/mol
InChI Key: HFDHZLVHCFNSLL-UHFFFAOYSA-N
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Description

4-[3-oxo-3-(piperidin-1-yl)propyl]-N-(1-phenylethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

4-(3-oxo-3-piperidin-1-ylpropyl)-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-18(20-8-4-2-5-9-20)23-28(26,27)21-13-10-19(11-14-21)12-15-22(25)24-16-6-3-7-17-24/h2,4-5,8-11,13-14,18,23H,3,6-7,12,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDHZLVHCFNSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-oxo-3-(piperidin-1-yl)propyl]-N-(1-phenylethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidinyl Propyl Intermediate: This step involves the reaction of a suitable ketone with piperidine under controlled conditions to form the 3-oxo-3-(1-piperidinyl)propyl intermediate.

    Sulfonamide Formation: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

    Final Coupling: The final step involves coupling the sulfonamide with N-(1-phenylethyl)amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[3-oxo-3-(piperidin-1-yl)propyl]-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-[3-oxo-3-(piperidin-1-yl)propyl]-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.

    Biological Research: Used as a probe to study enzyme interactions and protein binding.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 4-[3-oxo-3-(piperidin-1-yl)propyl]-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Protein Binding: It can bind to proteins, altering their function and affecting cellular processes.

    Pathways Involved: The compound may interfere with metabolic pathways, leading to the disruption of cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide
  • N-(1-phenylethyl)benzenesulfonamide
  • 4-[3-oxo-3-(1-piperidinyl)propyl]-N-methylbenzenesulfonamide

Uniqueness

4-[3-oxo-3-(piperidin-1-yl)propyl]-N-(1-phenylethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research, making it a valuable compound for scientific studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[3-oxo-3-(piperidin-1-yl)propyl]-N-(1-phenylethyl)benzenesulfonamide
Reactant of Route 2
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4-[3-oxo-3-(piperidin-1-yl)propyl]-N-(1-phenylethyl)benzenesulfonamide

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